Product packaging for Coe-pnh2(Cat. No.:)

Coe-pnh2

Cat. No.: B12366021
M. Wt: 1207.0 g/mol
InChI Key: YJTHTAHIGLHIRW-MRKXKPBPSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Challenges of Antimicrobial Resistance and Nontuberculous Mycobacterial Infections

The global rise of AMR is making once-treatable infections increasingly difficult, and in some cases, impossible to manage effectively. who.intwho.intfrontiersin.org This has significant implications for various medical procedures, including surgery and cancer chemotherapy, making them considerably riskier. who.intwho.int Beyond mortality, AMR contributes to substantial morbidity and disability, placing a heavy burden on healthcare systems worldwide. who.intfrontiersin.org

Nontuberculous mycobacterial (NTM) infections, particularly pulmonary disease, represent a growing clinical challenge with suboptimal treatment options and increasing global prevalence. ersnet.orgplos.orgfrontiersin.orgtandfonline.com NTM are ubiquitous environmental organisms with a thick, impermeable cell envelope that contributes to their intrinsic resistance to many conventional antibiotics. ersnet.orgstraitstimes.comlabonline.com.au Mycobacterium abscessus (Mab) is a rapidly growing NTM species frequently associated with AMR and chronic lung infections that are particularly difficult to treat. plos.orglabonline.com.aunus.edu.sgnus.edu.sg Current treatment regimens for Mab are often empirical, lengthy (minimum 1.5 years), and associated with notable adverse side effects, with unsatisfactory cure rates and a high risk of relapse. plos.orgfrontiersin.orgnus.edu.sgnus.edu.sg The ability of NTM, including Mab, to enter a dormant state (persisters) further complicates therapy, as these forms can survive traditional treatments and lead to relapse. plos.orglabonline.com.au The increasing incidence of NTM lung disease is linked to factors such as increased environmental exposure, an aging population, and a rise in individuals with chronic lung diseases or compromised immune systems. ersnet.orgnus.edu.sg

Rationale for Novel Antimicrobial Scaffolds: The Role of Conjugated Oligoelectrolytes (COEs)

The challenges posed by AMR and difficult-to-treat infections like those caused by NTM underscore the critical need for novel antimicrobial agents with distinct mechanisms of action. who.intplos.orgnus.edu.sg Traditional antibiotics often target specific enzymes or pathways, which can lead to the rapid development of resistance through spontaneous mutations. labonline.com.aunus.edu.sg This has driven the exploration of alternative antimicrobial scaffolds that can circumvent existing resistance mechanisms and offer a lower propensity for resistance development.

Conjugated oligoelectrolytes (COEs) represent an emerging class of synthetic antimicrobial compounds with a modular molecular framework. labonline.com.aunus.edu.sgbiospectrumasia.comfrontiersin.orggoogle.com COEs are small, amphiphilic molecules characterized by a hydrophobic conjugated backbone and terminal ionic (often cationic) pendant groups. nus.edu.sgfrontiersin.orggoogle.com Their amphiphilic nature allows them to spontaneously interact with and integrate into the lipid bilayers of biological membranes. nus.edu.sgfrontiersin.orgucsb.edu This membrane-targeting mechanism is fundamentally different from that of many conventional antibiotics, offering a potential strategy to overcome established resistance pathways. labonline.com.aunus.edu.sgfrontiersin.orgucsb.edu The modular structure of COEs facilitates relatively simple molecular design and synthesis, allowing for the construction of a spectrum of compounds with tunable properties and the potential to target a broad range of pathogens. labonline.com.aunus.edu.sgbiospectrumasia.comfrontiersin.org Research into COEs has explored how variations in molecular dimensions and the nature of pendant groups impact their activity and selectivity towards bacterial versus mammalian cells. rsc.orgescholarship.org

Positioning of COE-PNH2 as a Lead Conjugated Oligoelectrolyte Antimicrobial Candidate

This compound has been identified as a promising lead candidate from the conjugated oligoelectrolyte platform for the treatment of hard-to-treat mycobacterial infections, particularly those caused by Mycobacterium abscessus. straitstimes.comlabonline.com.aunus.edu.sgnus.edu.sgbiospectrumasia.comsciencedaily.comntu.edu.sg Its design is optimized to target the unique and robust cell envelope of mycobacteria. labonline.com.aunus.edu.sgnus.edu.sg

Detailed research findings highlight the potent activity of this compound against Mab. straitstimes.comlabonline.com.aunus.edu.sgnus.edu.sgbiospectrumasia.comntu.edu.sg In vitro studies have shown that this compound is bactericidal against replicating, nonreplicating persisters, and intracellular forms of Mab. ntu.edu.sg This comprehensive activity against different bacterial states is crucial for achieving thorough eradication and reducing the likelihood of relapse. straitstimes.comlabonline.com.aunus.edu.sgntu.edu.sg

The mechanism of action of this compound involves a dual approach that disrupts the integrity of the mycobacterial envelope. labonline.com.aunus.edu.sgbiospectrumasia.comsciencedaily.comntu.edu.sg It is believed to interact with both the mycomembrane and the plasma membrane, affecting their physical and functional integrity. labonline.com.aunus.edu.sgntu.edu.sg This disruption of the bacterial envelope and associated essential bioenergetic pathways is a key aspect of its potent bactericidal activity. labonline.com.ausciencedaily.comntu.edu.sg Studies have observed changes in the morphology of the mycobacterial cell envelope after exposure to this compound, including disrupted mycomembranes and abnormal plasma membrane structures. labonline.com.auntu.edu.sgnaokiichiryu.com Furthermore, this compound has been shown to induce ATP depletion and the accumulation of intracellular lipid inclusions in Mab. ntu.edu.sgnaokiichiryu.commedchemexpress.com

A significant advantage of this compound's membrane-targeting mechanism is its low propensity for resistance development. straitstimes.comlabonline.com.aunus.edu.sgnus.edu.sgsciencedaily.comntu.edu.sgmedchemexpress.com Unlike antibiotics that target specific molecular targets prone to mutation, this compound's action on the bacterial membrane makes it less likely for resistance to emerge rapidly. labonline.com.aunus.edu.sgntu.edu.sg Studies have demonstrated a low frequency of resistance and no detectable resistance upon serial passaging of Mab with this compound. ntu.edu.sgmedchemexpress.comnih.gov

Research has also investigated the activity of this compound in physiologically relevant conditions. The antimicrobial activity was not affected by the presence of human serum albumin, indicating its potential efficacy in a complex biological environment. ntu.edu.sg

The in vitro activity of this compound against Mycobacterium abscessus wild-type ATCC 19977 and a panel of clinical isolates has been evaluated. ntu.edu.sg The MIC90 value for this compound against Mycobacterium abscessus is reported as 26 µM. medchemexpress.commedchemexpress.com

In vitro Activity of this compound Against Mycobacterium abscessus

StrainMIC (µg/mL)MIC (µM)
Mab ATCC 19977 (WT)-26 medchemexpress.commedchemexpress.com
Clinical Isolates--

Kill-kinetics experiments further illustrate the bactericidal nature of this compound. At concentrations at or above 2 times the MIC, a significant reduction in colony-forming units (CFUs) was observed, leading to the eradication of bacilli within days. ntu.edu.sg Notably, this compound demonstrated even greater potency against nutrient-starved persisters compared to replicating Mab. ntu.edu.sg

The ability of this compound to kill intracellular Mab has also been demonstrated in vitro, which is particularly relevant as intracellular mycobacteria can serve as a reservoir for infection relapse. ntu.edu.sg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H98Cl8N8O4 B12366021 Coe-pnh2

Properties

Molecular Formula

C54H98Cl8N8O4

Molecular Weight

1207.0 g/mol

IUPAC Name

3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride

InChI

InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;;

InChI Key

YJTHTAHIGLHIRW-MRKXKPBPSA-J

Isomeric SMILES

C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Advanced Synthetic Strategies and Molecular Design of Coe Pnh2

Principles of Conjugated Oligoelectrolyte Architecture for Antimicrobial Applications

Conjugated oligoelectrolytes, including COE-PNH2, are characterized by a π-conjugated aromatic backbone and terminal ionic pendant groups, rendering them amphipathic. frontiersin.org This amphiphilic nature allows them to spontaneously intercalate with and reside in the lipid bilayers of biological membranes. nus.edu.sgfrontiersin.org The antimicrobial activity of COEs is primarily attributed to their membrane-acting properties, disrupting the physical and functional integrity of bacterial membranes. nih.govntu.edu.sgfrontiersin.org This mechanism is distinct from many conventional antibiotics that target specific enzymes, potentially leading to a lower propensity for resistance development. sciencedaily.comnih.govntu.edu.sg

COEs can induce structural defects in bacterial membranes, such as pore formation, polar depressions, cell ruptures, and membrane fissures, which can lead to the leakage of intracellular components. frontiersin.org Their interaction with microbial membranes circumvents some charge-based modifications to the cellular envelope that can confer resistance to other types of antimicrobial peptides. frontiersin.org The selectivity of COEs toward bacteria over mammalian cells can be achieved through informed design that exploits the differences between bacterial and mammalian cell membranes, including attributes like charge, hydrophobicity, fluidity, composition, and specific membrane components. ntu.edu.sg

Modular Synthetic Approaches and Structural Diversification for this compound Analog Generation

The modular framework of conjugated oligoelectrolytes is highly amenable to chemical derivatization, facilitating the generation of structural analogs with varied properties. researchgate.netresearchgate.net This involves systematic alterations to the COE modular structure, such as changes in the length of the conjugated aromatic backbone, the distribution of ionic groups, and the nature and length of hydrophobic substituents. researchgate.netresearchgate.net These modifications allow researchers to investigate how variations in molecular dimensions and functional groups impact activity and selectivity. researchgate.netrsc.org

Studies have explored the impact of different structural elements. For instance, variations in the length of the linker between the conjugated core and the cationic site, as well as the length of substituents on the cationic functional group, have been investigated to understand their influence on antimicrobial efficacy and cytotoxicity. researchgate.netrsc.org The incorporation of hydrogen bond forming moieties, such as amide functional groups, has also been shown to modulate membrane-active properties and enhance interactions with bacteria, particularly facilitating cytoplasmic membrane permeabilization in Gram-negative bacteria. researchgate.net This modular approach enables the construction of a diverse library of COE compounds to explore structure-activity relationships and optimize desirable properties. researchgate.net

Rational Design Considerations for Targeting Mycobacterial Pathogens

Rational design plays a crucial role in developing COEs like this compound specifically for targeting mycobacterial pathogens such as Mycobacterium abscessus. nus.edu.sgresearchgate.net The unique cell envelope of mycobacteria, which includes a mycomembrane, presents a significant barrier to many antibiotics. nus.edu.sgsciencedaily.comntu.edu.sg this compound is designed to target the integrity and functionality of this mycobacterial envelope, affecting both the mycomembrane and the bioenergetic function of the cytoplasmic membrane. nus.edu.sgntu.edu.sg This dual mechanism of action is believed to contribute to its robust bactericidal activity and low propensity for resistance development. nus.edu.sgsciencedaily.comntu.edu.sg

Research Findings

This compound has demonstrated potent antibacterial activity against Mycobacterium abscessus. Studies have shown its efficacy against replicating, nonreplicating persisters, and intracellular forms of Mab. nus.edu.sgnih.govntu.edu.sg The compound exhibits a low frequency of resistance development, with studies showing no detectable resistance upon serial passaging. nih.govmedchemexpress.comresearchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. For this compound against Mab ATCC 19977, the MIC90 value has been reported as 32 μg/ml (26 μM). ntu.edu.sg

Kill-kinetics experiments highlight the bactericidal nature of this compound. At concentrations of 2× MIC, a significant reduction in colony-forming units (CFUs) was observed, and at 4× MIC, complete eradication of bacilli was achieved within days. ntu.edu.sg

The mechanism of action involves interfering with the Mab envelope, leading to effects such as ATP depletion, accumulation of intracellular lipid inclusions (ILIs), and bacterial elongation. medchemexpress.com These morphological changes are indicative of disruption in energy production and/or supply. ntu.edu.sgmedchemexpress.com

Data Table: Antimicrobial Activity of this compound

PathogenStrainMIC90 (μg/ml)MIC90 (μM)Activity Against
Mycobacterium abscessusATCC 199773226Replicating, Nonreplicating Persisters, Intracellular nus.edu.sgnih.govntu.edu.sg

Elucidation of the Mechanism of Action of Coe Pnh2

Multifaceted Disruption of Bacterial Envelope Integrity

The mycobacterial cell envelope is a complex, multi-layered structure that provides a formidable barrier against external threats and is crucial for bacterial survival. COE-PNH2 targets the physical and functional integrity of this essential structure.

Interaction with Mycobacterial Cell and Mycomembrane Structures

This compound, characterized by its amphiphilic (hydrophilic-hydrophobic-hydrophilic) topology, is designed to spontaneously interact with the lipid bilayers found in biological membranes, including those of mycobacteria. Studies utilizing transmission electron microscopy (TEM) have provided visual evidence of the impact of this compound on Mab cell morphology. Following exposure to this compound, changes in the morphology of the mycobacterial cell envelope are observed. This is attributed to a direct interaction with both the mycomembrane and the plasma membrane. At subinhibitory concentrations (½× MIC), alterations in the outermost surface morphology are visible, likely due to interaction with the mycomembrane. As the concentration of this compound increases to 1× MIC, in addition to mycomembrane damage, significant changes in the cytoplasmic membrane organization are observed, including the formation of intracellular vesicles. At higher concentrations (2× MIC), the damage becomes more severe, leading to a ruptured cell envelope and subsequent cell lysis. This suggests a concentration-dependent disruption, progressively affecting the mycomembrane and then the underlying cytoplasmic membrane.

Induced Alterations in Bacterial Surface Properties

The interaction of this compound with the mycobacterial envelope, particularly the mycomembrane, leads to measurable changes in the bacterial surface properties. Assays have confirmed these alterations. For instance, subinhibitory concentrations of this compound have been shown to promote the adhesion of Mab cells to a plastic surface in a concentration-dependent manner. These changes in surface properties are likely a direct consequence of this compound integrating into or perturbing the structure of the mycomembrane.

Perturbation of Essential Bacterial Bioenergetic Pathways

Beyond structural disruption of the envelope, this compound also interferes with vital bacterial bioenergetic processes that are intrinsically linked to the cytoplasmic membrane.

Impact on Respiration and Adenosine Triphosphate (ATP) Synthesis

A key finding regarding the mechanism of action of this compound is its ability to perturb essential bioenergetic pathways. Research indicates that this compound induces a depletion of intracellular ATP in a concentration-dependent manner in Mab. This suggests that the compound interferes with the bacterial machinery responsible for ATP synthesis, which is primarily located in the cytoplasmic membrane and is driven by respiration. The disruption of the cytoplasmic membrane by this compound likely impairs the function of the electron transport chain and ATP synthase, thereby leading to a reduction in cellular energy levels.

Modulation of Membrane Permeability to Small Molecules

While the primary mechanism involves membrane disruption, the interaction of this compound with the bacterial membrane inherently modulates its permeability. Studies on conjugated oligoelectrolytes, including those structurally related to this compound, suggest a mechanism involving membrane restructuring and the formation of membrane vesicles. This physical alteration of the membrane would affect its barrier function and thus its permeability to various molecules, including ions and other small molecules essential for cellular homeostasis. Although not explicitly detailed as a mechanism for facilitating the entry of other antibiotics in the provided snippets, the disruption of membrane integrity by this compound has been shown to enhance the activity of first-line antibiotics against Mab, suggesting a potential synergistic effect that could involve altered membrane permeability.

Differential Activity Against Mycobacterial Physiological States

A significant challenge in treating mycobacterial infections is the presence of bacteria in different physiological states, including actively replicating cells, dormant persisters, and intracellular forms. This compound demonstrates potent bactericidal activity across these diverse states.

This compound is effective against replicating Mab. Furthermore, it exhibits robust activity against nonreplicating persisters, which are often tolerant to conventional antibiotics and can cause relapse of infection. This compound has been shown to eradicate Mab persisters at relatively low concentrations, a capability not typically seen with common antibiotics.

Moreover, this compound is active against intracellular Mab. Many first-line antibiotics have limited penetration into mammalian cells, reducing their efficacy against intracellular bacteria. This compound, however, is capable of penetrating macrophages and effectively eliminating intracellular Mab. In an in vitro THP-1 intracellular infection model, this compound demonstrated a significant reduction in intracellular bacterial burden compared to untreated controls.

The ability of this compound to target and kill mycobacteria in these different physiological states contributes to its potential for comprehensive eradication of the infection and a reduced likelihood of relapse.

Table 1: Efficacy of this compound Against Intracellular Mycobacterium abscessus in a THP-1 Macrophage Model (Day 3)

This compound ConcentrationLog10 CFU Difference vs. Untreated ControlLog10 CFU Reduction vs. Baseline
1× MIC1.4Not specified
2× MIC2.41.0

Data derived from research findings on this compound activity against intracellular Mab.

Research has shown that this compound exhibits antibacterial activity against Mycobacterium abscessus with a MIC90 of 26 μM. The compound also demonstrates a low propensity for resistance development, with a frequency of resistance reported to be below 1.25 × 10⁻⁹ and no detectable resistance observed upon serial passaging.

Efficacy Against Replicating Bacterial Populations

Research indicates that this compound demonstrates high potency against replicating populations of Mycobacterium abscessus. nus.edu.sgntu.edu.sg Kill-kinetics experiments have been conducted to evaluate the rate and extent of microbial killing by this compound over time. nus.edu.sgntu.edu.sg These studies revealed concentration-dependent bactericidal activity. While this compound exhibited bacteriostatic activity at 1x MIC, increasing the concentration led to significant bacterial killing. ntu.edu.sg At 2x MIC, a 4 log10 reduction in colony-forming units (CFUs) was observed by day 4. ntu.edu.sg Further increasing the concentration to 4x MIC resulted in the complete eradication of bacilli by day 3, with CFUs falling below the limit of detection (<100 CFU/ml). ntu.edu.sg Notably, at a concentration of 128 μg/ml, this compound was found to completely eradicate the bacteria, a level of efficacy that common antibiotics like amikacin (B45834) (AMK) and linezolid (B1675486) (LZD) could not achieve at the same concentration. nus.edu.sgntu.edu.sg this compound has also shown efficacy against a panel of clinical Mab isolates, including those resistant to first-line antibiotics, encompassing both rough and smooth phenotypes. ntu.edu.sg

Targeting Non-Replicating Persister Cells

A significant challenge in treating mycobacterial infections is the presence of non-replicating persister cells, which exhibit extreme tolerance to many antibiotics and can lead to infection relapse. nus.edu.sgntu.edu.sg this compound has demonstrated bactericidal activity against these resilient, non-replicating persister cells. ntu.edu.sglabonline.com.ausciencedaily.comnih.govresearchgate.net Studies involving nutrient-starved, non-replicating Mab showed that this compound was able to eradicate these persisters at a relatively low concentration, a feat not typically achievable with common antibiotics even at higher concentrations. nus.edu.sgntu.edu.sg Specifically, this compound at a concentration as low as ½x MIC was able to completely eradicate nutrient-starved persisters, suggesting potentially even greater potency against non-replicating forms compared to actively replicating Mab. ntu.edu.sg

Here is a summary of this compound activity against different bacterial states:

Bacterial StateThis compound ActivityKey FindingSource
Replicating PopulationsBactericidalComplete eradication at 4x MIC by day 3. ntu.edu.sg nus.edu.sgntu.edu.sg
Non-Replicating PersistersBactericidalComplete eradication at ½x MIC. ntu.edu.sg nus.edu.sgntu.edu.sg
Intracellular MabBactericidalSignificant CFU reduction at 2x MIC in macrophages. ntu.edu.sg nus.edu.sgntu.edu.sg

Intracellular Antimycobacterial Activity

Mycobacterium abscessus can invade and persist within phagocytic cells, posing a challenge for many antibiotics that have limited intracellular penetration. nus.edu.sgntu.edu.sg this compound has demonstrated activity against intracellular Mab. ntu.edu.sg It has been shown to penetrate macrophages and effectively eliminate intracellular Mab. nus.edu.sg In an in vitro THP-1 intracellular infection model, this compound inhibited the growth of intracellular bacilli at 1x MIC. ntu.edu.sg At a concentration of 2x MIC, this compound killed intracellular Mab, resulting in a 1.0 and 2.4 log10 CFU reduction compared with baseline and untreated control, respectively, after 3 days of treatment. ntu.edu.sg This ability to target intracellular mycobacteria is considered a notable advantage, as intracellular persistence is a known niche for infection relapse. ntu.edu.sg

Comparative Mechanistic Analysis with Existing Antimicrobial Classes

This compound represents a fundamentally different approach to antibiotic design compared to many existing antimicrobial classes. labonline.com.ausciencedaily.comresearchgate.net While many conventional antibiotics target specific enzymes or pathways essential for bacterial growth and survival, this compound primarily targets the physical and functional integrity of the bacterial envelope. nus.edu.sgntu.edu.sglabonline.com.aunih.govresearchgate.net This membrane-disrupting mechanism, affecting both the mycomembrane and cytoplasmic membrane and associated bioenergetic pathways, is less prone to the development of spontaneous resistance mutations compared to antibiotics that rely on inhibiting specific enzymatic targets. nus.edu.sgntu.edu.sglabonline.com.ausciencedaily.comnih.govresearchgate.net The robust bactericidal activity of this compound against replicating and non-replicating persister cells also contrasts with the often limited efficacy of traditional antibiotics against dormant bacterial forms. nus.edu.sgntu.edu.sg Furthermore, unlike some first-line antibiotics with limited ability to penetrate mammalian cells, this compound has demonstrated the capacity to enter macrophages and act against intracellular bacteria. nus.edu.sgntu.edu.sg

Unresolved Molecular Interactions and Pathways: Avenues for Further Inquiry

Despite the significant progress in understanding the mechanism of action of this compound, several aspects warrant further investigation. A detailed unravelling of the precise molecular interactions between this compound and both mammalian and bacterial cell membranes is crucial for a complete understanding of its selectivity and activity. labonline.com.aueurekalert.org It remains unclear whether the hydrogen-bonding moieties present in the this compound structure contribute specifically to its enhanced potency against nutrient-starved persister cells. labonline.com.aueurekalert.org Further research into this aspect could provide valuable insights for designing compounds with improved activity against dormant bacterial forms. labonline.com.aueurekalert.org Additionally, the observation of intracellular vesicles within Mab treated with this compound raises questions about their origin and significance. labonline.com.aueurekalert.org Determining whether these vesicles are by-products of disrupted bioenergetics or result from direct physical interactions between the compound and membrane lipids could further elucidate the mechanisms by which this compound exerts its antimicrobial effects. labonline.com.aueurekalert.org Continued characterization of the mechanism of action is essential to guide future molecular design efforts and optimize the COE scaffold for enhanced therapeutic potential. nus.edu.sglabonline.com.au

Comprehensive Assessment of Antimicrobial Efficacy and Spectrum

Potency Against Mycobacterium abscessus Complex

Coe-pnh2 has demonstrated potent activity against Mycobacterium abscessus (Mab), a rapidly growing nontuberculous mycobacterium known for its intrinsic resistance to many conventional antibiotics. nih.govresearchgate.netlabonline.com.au Studies have investigated its effects on both replicating and non-replicating forms of the bacterium, as well as its efficacy in preclinical models. nih.govresearchgate.netlabonline.com.aumedchemexpress.com

Bactericidal Kinetics and Concentration-Dependent Eradication

Kill-kinetics experiments have been conducted to evaluate the bactericidal activity of this compound against M. abscessus. At a concentration of 1× MIC, this compound exhibited bacteriostatic activity. ntu.edu.sg However, increasing the concentration led to significant bactericidal effects. At 2× MIC, a 4 log10 reduction of colony-forming units (CFUs) was observed by day 4. ntu.edu.sg Further increasing the concentration to 4× MIC resulted in the complete eradication of bacilli by day 3, with CFUs falling below the limit of detection (<100 CFU/ml). ntu.edu.sg This indicates a clear concentration-dependent eradication profile for this compound against replicating M. abscessus.

Notably, this compound has also shown potency against nutrient-starved, non-replicating M. abscessus persisters, which are known for their high antibiotic tolerance. ntu.edu.sg At a concentration as low as ½× MIC, this compound was able to completely eradicate nutrient-starved persisters, suggesting it is even more potent against non-replicating bacteria compared to replicating forms. ntu.edu.sg

Studies have also determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC99.9) of this compound against various M. abscessus strains, including wild type and clinical isolates with both smooth and rough morphotypes. ntu.edu.sg While its MIC value may be larger relative to some comparator antibiotics, this compound has demonstrated superior bactericidal potency compared to amikacin (B45834) (AMK), linezolid (B1675486) (LZD), or clarithromycin (B1669154) (CLR) in some contexts. ntu.edu.sg

Below is a table summarizing representative MIC and MBC99.9 data for this compound against M. abscessus strains:

StrainMorphotypeThis compound MIC (μg/ml)This compound MBC99.9 (μg/ml)AMK MIC (μg/ml)AMK MBC99.9 (μg/ml)CLR MIC (μg/ml)CLR MBC99.9 (μg/ml)LZD MIC (μg/ml)LZD MBC99.9 (μg/ml)
WT ATCC19977Smooth326416>1282>328>128
Clinical isolateRough32-16-16-8-
Clinical isolateSmooth32-32-2->128-
Clinical isolateRough64-32-8-32-
Clinical isolateSmooth32-32-4->128-
Clinical isolateRough32-64->128-4-
Clinical isolateSmooth32-128->128-64-

Mechanism of action studies suggest that this compound targets the integrity of the bacterial envelope, affecting both the mycomembrane and the bioenergetic functionality of the cytoplasmic membrane, including inducing concentration-dependent depletion of ATP. labonline.com.aumedchemexpress.comntu.edu.sgnus.edu.sgnaokiichiryu.com This dual mechanism contributes to its robust bactericidal activity. labonline.com.auntu.edu.sgnus.edu.sg

Efficacy in Relevant Preclinical Infection Models

The efficacy of this compound has been evaluated in preclinical models relevant to M. abscessus infection. In an in vitro THP-1 intracellular infection model, this compound demonstrated the ability to kill intracellular M. abscessus. ntu.edu.sgnus.edu.sg At 1× MIC, it inhibited the growth of intracellular bacilli, showing a 1.4 log10 CFU difference compared to untreated controls after 3 days. ntu.edu.sg At 2× MIC, this compound killed intracellular Mab, resulting in 1.0 and 2.4 log10 CFU reduction compared with baseline and untreated control, respectively. ntu.edu.sg The activity against intracellular mycobacteria is considered a notable advantage, as this niche can contribute to infection relapse. ntu.edu.sg

Furthermore, this compound has shown efficacy in an in vivo mouse model of acute lung infection, achieving a substantial reduction in bacterial load. nih.govresearchgate.netlabonline.com.aumedchemexpress.commedchemexpress.comnus.edu.sg

Activity Against Mycobacterial Biofilm Architectures

Mycobacterium abscessus is known to form biofilms, complex structures that contribute to antibiotic resistance and persistence in chronic infections. nih.govfrontiersin.org The extracellular matrix of the biofilm acts as a barrier to drug penetration and can induce a slow-growth state, further reducing antibiotic susceptibility. nih.gov

While specific detailed data on this compound's mechanism of action against M. abscessus biofilms from the provided search results is limited, some studies report its activity against Mab biofilms. medchemexpress.comunimi.it It is noted that only a few compounds are active against Mab biofilm. unizar.es

Research on the activity of COE compounds, including this compound, against biofilms of other bacterial species, such as Pseudomonas aeruginosa, provides some insights into potential mechanisms against biofilm architectures. snbc.sg

Biofilm Penetration and Dispersal Capacities

Studies on Pseudomonas aeruginosa biofilms have shown that this compound exhibits significant penetrative abilities through the biofilm matrix. snbc.sg This suggests that this compound has the capacity to reach bacteria embedded within the protective biofilm structure. Specific data on the dispersal capacity of this compound against M. abscessus biofilms was not available in the provided search results.

Modulation of Biofilm Matrix Viscoelasticity and Structural Integrity

Research involving this compound and Pseudomonas aeruginosa biofilms has indicated that COE treatment can modulate the viscoelastic properties of the biofilm matrix. snbc.sg Measurement of viscoelasticity revealed a significant reduction in the elastic modulus of the matrix after COE treatment, suggesting disruption of the matrix structure. snbc.sg Observations of biofilm thickness also showed a notable decrease, further supporting the disruptive impact of COEs on biofilm matrix structure. snbc.sg

While these findings pertain to P. aeruginosa biofilms, they highlight a potential mechanism by which this compound or similar COE compounds could affect the structural integrity of mycobacterial biofilms. The extracellular matrix of biofilms, in general, is composed of extracellular polymeric substances (EPS) including polysaccharides, proteins, and nucleic acids, which contribute to the biofilm's mechanical stability and viscoelastic properties. researchgate.netutexas.edunsf.govnih.gov Disrupting this matrix can enhance antibiotic efficacy. frontiersin.org

Eradication of Biofilm-Associated Bacterial Populations

Explorations into Broader Antimycobacterial Activity

Investigations into the antimycobacterial activity of this compound have primarily focused on Mycobacterium abscessus (Mab), a rapidly growing nontuberculous mycobacterium known for its intrinsic resistance to many conventional antibiotics. Studies have demonstrated that this compound is highly effective against Mab, exhibiting bactericidal activity against various forms of the bacterium, including replicating, non-replicating persisters, and intracellular bacteria.

The minimum inhibitory concentration 90% (MIC90) of this compound against Mycobacterium abscessus wild-type ATCC 19977 and a panel of clinical isolates has been determined. The MIC90 value for this compound against Mab is reported as 32 μg/ml (26 μM).

CompoundMIC90 (μg/ml)MIC90 (μM)Target Organism
This compound3226Mycobacterium abscessus

While the most detailed findings pertain to M. abscessus, the nature of conjugated oligoelectrolytes as a class of antimicrobial compounds with a modular framework suggests the potential for activity against a broader spectrum of infections, including other mycobacterial species. However, specific comprehensive data on the activity of this compound against a wide range of other mycobacteria were not the primary focus of the examined research.

Synergistic and Additive Interactions in Combination Therapies

The potential for this compound to be used in combination with other antimicrobial agents has been explored, particularly in the context of enhancing the efficacy of existing treatments against Mycobacterium abscessus. An intriguing characteristic of compounds targeting the mycomembrane is their potential for synergistic effects when combined with conventional antibiotics.

Enhancement of Conventional Antibiotic Activity

Research has indicated that this compound can enhance the activity of first-line antibiotics against Mycobacterium abscessus. Specifically, this compound demonstrated a synergistic effect when combined with amikacin (AMK) and imipenem (B608078) (IPM) against Mab. This synergy suggests that combining this compound with these antibiotics could potentially lead to improved treatment outcomes, possibly allowing for lower doses of the conventional antibiotics or overcoming resistance mechanisms.

Combination Effects with Other Antimicrobial Agents

In addition to synergistic interactions, this compound has also shown additive effects when combined with other antimicrobial agents used in the treatment of Mycobacterium abscessus infections. Studies have reported additive effects with clarithromycin (CLR) and linezolid (LZD). Additive interactions indicate that the combined effect of the two compounds is equal to the sum of their individual effects, which can still be beneficial in a clinical setting by broadening coverage or preventing the development of resistance.

These findings highlight the potential utility of this compound as an adjuvant in combination therapies for Mycobacterium abscessus infections, offering a strategy to enhance the effectiveness of existing antibiotics and potentially improve treatment outcomes.

Combination PartnerEffect with this compound against M. abscessus
Amikacin (AMK)Synergistic
Imipenem (IPM)Synergistic
Clarithromycin (CLR)Additive
Linezolid (LZD)Additive

Investigation of Resistance Development and Mechanisms

Propensity and Frequency of Resistance Emergence

Evaluations of COE-PNH2 have indicated a low propensity for the development of resistance in Mycobacterium abscessus. The frequency of spontaneous resistance emergence has been reported to be below 1.25 × 10⁻⁹. medchemexpress.commedchemexpress.comntu.edu.sgeurekalert.orglabonline.com.au This low frequency suggests that the development of spontaneous mutants resistant to this compound is a rare event. This is a notable characteristic when compared to antibiotics that target specific enzymes, where spontaneous mutations leading to resistance can occur at a relatively higher frequency. ntu.edu.sg

Evaluation of Resistance Stability Upon Serial Passaging

Serial passaging studies have been conducted to assess the stability of resistance to this compound in Mycobacterium abscessus. Across 14 passages, no detectable resistance was observed. medchemexpress.commedchemexpress.comntu.edu.sgeurekalert.orglabonline.com.au The minimum inhibitory concentration (MIC) values remained consistent throughout the serial passaging experiments. This lack of increasing MIC over multiple passages suggests that stable, high-level resistance to this compound does not readily emerge under these experimental conditions. This finding further supports the observed low propensity for resistance development.

Table 1: Summary of Resistance Development Findings for this compound against Mycobacterium abscessus

ParameterResultReference
Frequency of Resistance EmergenceBelow 1.25 × 10⁻⁹ medchemexpress.commedchemexpress.comntu.edu.sgeurekalert.orglabonline.com.au
Resistance Upon Serial PassagingNo detectable resistance over 14 passages medchemexpress.commedchemexpress.comntu.edu.sgeurekalert.orglabonline.com.au
MIC Stability (Serial Passaging)Consistent MIC values

Theoretical Considerations for Resistance Circumvention via Unique Mechanism of Action

The mechanism of action of this compound is believed to play a significant role in its low resistance propensity. Unlike many traditional antibiotics that target specific molecular pathways or enzymes, this compound affects the physical and functional integrity of the bacterial envelope. medchemexpress.commedchemexpress.comntu.edu.sglabonline.com.au Studies indicate that this compound disrupts the mycomembrane and associated essential bioenergetic pathways. medchemexpress.commedchemexpress.comntu.edu.sglabonline.com.au This "two-pronged action" targeting fundamental structural and energy-producing components of the bacterial cell is thought to make it more difficult for bacteria to develop resistance through simple genetic mutations in a single target. ntu.edu.sg The interaction with lipid bilayers and disruption of membrane-associated functions, such as ATP synthesis and respiration, represent a fundamentally different approach to antibiotic action that may circumvent common resistance mechanisms. medchemexpress.com

Advanced Methodological Approaches in Coe Pnh2 Research

High-Throughput Screening and Lead Compound Identification

The discovery of COE-PNH2 as a promising antimicrobial agent against Mycobacterium abscessus was facilitated by high-throughput screening (HTS) methodologies. These approaches enabled the rapid evaluation of numerous structurally diverse conjugated oligoelectrolytes (COEs) to identify compounds with desirable properties, particularly potent antibacterial activity and low cytotoxicity against mammalian cells. A screen of various noncytotoxic COEs successfully identified this compound as a lead compound exhibiting bactericidal activity against different forms of Mab, including replicating, nonreplicating persisters, and intracellular bacteria. fishersci.atwikipedia.orgchemrxiv.org Furthermore, machine learning-based approaches were utilized in the search for novel therapeutic options against challenging infections like those caused by Mab, contributing to the identification of candidates such as this compound. nih.gov

Kill-Kinetics and Time-Kill Curve Analysis

To assess the rate and extent of bacterial killing by this compound, kill-kinetics experiments and time-kill curve analyses were performed. These studies are essential for characterizing the bactericidal or bacteriostatic nature of an antimicrobial compound over time and at various concentrations. nih.gov Research indicated that this compound exhibits robust bactericidal activity against Mab. Notably, at a concentration of 128 μg/ml, this compound achieved complete eradication of Mab, a level of efficacy not observed with common antibiotics such as amikacin (B45834) (AMK) and linezolid (B1675486) (LZD) at the same concentration. nih.gov

While specific time-kill curves for this compound were not detailed in the provided information snippets, the reported complete eradication at a defined concentration highlights the potency assessed through these kinetic studies.

Biofilm Assays and Advanced Microscopic Visualization Techniques

Mycobacterium abscessus is known to form biofilms, which contribute to its persistence and resistance to treatment. While the primary focus of the provided information is on planktonic and intracellular Mab, the efficacy against Mab suggests potential activity against biofilms. Biofilm assays, commonly employing methods like crystal violet staining to quantify biofilm biomass, are standard tools for evaluating the ability of compounds to inhibit biofilm formation or eradicate established biofilms.

Advanced microscopic visualization techniques have been employed in this compound research, particularly in investigating its interaction with bacterial cells. Intriguingly, researchers observed the presence of intracellular vesicles in Mab treated with this compound. The nature of these vesicles – whether they are by-products of disrupted bioenergetics or result from physical interactions between the compound and membrane lipids – is an area requiring further investigation using advanced microscopy to gain vital insights into this compound's antimicrobial action. Techniques such as scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) are valuable for visualizing the impact of antimicrobial agents on bacterial morphology and membrane integrity. chemrxiv.org

Bioenergetic Pathway Assessment Methodologies (e.g., ATP Quantification, Respiration Rate Measurement)

A key aspect of this compound's dual mechanism of action is its ability to obstruct vital bioenergetic pathways in Mycobacterium abscessus. fishersci.atwikipedia.orgnih.gov Methodologies for assessing bacterial bioenergetics, such as ATP quantification and respiration rate measurement, are crucial for understanding this mode of action. Studies have shown that this compound induces a depletion of ATP in Mab. This finding directly supports the proposed mechanism involving the disruption of essential energy-generating processes within the bacterial cell. Further assessment of respiration rates and the activity of key enzymes in bioenergetic pathways would provide a more comprehensive understanding of how this compound impacts the energy metabolism of Mab.

Relevant finding: this compound induces a depletion of ATP in Mab.

Membrane Integrity and Permeability Assays

This compound is understood to disrupt the bacterial membrane and affect the physical and functional integrity of the bacterial envelope, including the mycomembrane, which is a unique and crucial component of mycobacteria. fishersci.atwikipedia.orgchemrxiv.orgnih.gov Membrane integrity and permeability assays are fundamental techniques used to evaluate the extent of damage to bacterial membranes caused by antimicrobial agents. Assays utilizing fluorescent dyes, such as propidium (B1200493) iodide (PI) which can only enter cells with compromised membranes, are commonly used to assess membrane permeability. The described mechanism of action of this compound strongly indicates that such assays were integral to confirming its membrane-disrupting activity against Mab. By compromising the integrity of the bacterial envelope, this compound effectively breaches the formidable defenses of mycobacteria. nih.gov

Assays for Intracellular Bacterial Load Assessment

Mycobacterium abscessus can survive and persist within host cells, particularly macrophages, contributing to the difficulty in treating these infections. nih.gov this compound has demonstrated bactericidal activity against intracellular Mab. fishersci.atwikipedia.orgnih.gov To quantify this effect, assays for intracellular bacterial load assessment are employed. These typically involve infecting host cells with Mab, treating the infected cells with this compound, and then lysing the host cells to release intracellular bacteria, which are subsequently quantified by plating for colony-forming units (CFUs). The ability of this compound to penetrate macrophages and effectively eliminate intracellular Mab, as reported, highlights the importance of these assays in demonstrating its potential to clear internalized bacteria and reduce the likelihood of relapse. nih.gov

Molecular Biology and Genomic Techniques for Mechanism Elucidation and Resistance Characterization

Molecular biology and genomic techniques play a vital role in elucidating the precise molecular mechanisms of antimicrobial action and characterizing the potential for resistance development. Studies on this compound have indicated that its mechanism of action involves affecting the bacterial envelope and bioenergetic pathways. fishersci.atwikipedia.orgchemrxiv.org Techniques such as gene expression analysis, proteomics, and lipidomics could provide deeper insights into the specific pathways and cellular components targeted by this compound.

Crucially, the research on this compound included rigorous assessment of resistance development. This compound exhibited a low propensity for resistance, with a frequency of resistance below 1.25 × 10⁻⁹ and no detectable resistance observed upon serial passaging of Mab in the presence of the compound. fishersci.atwikipedia.orgchemrxiv.org This low frequency of resistance suggests a potentially durable solution against Mab infections. Molecular and genomic analyses, including sequencing of bacterial isolates exposed to sub-inhibitory concentrations over time, would be employed to identify any genetic mutations or alterations that might emerge and confer reduced susceptibility, although such resistance was not readily detected in the studies reported. fishersci.atwikipedia.orgchemrxiv.org The fact that this compound targets the physical and functional integrity of the bacterial envelope rather than specific enzymes may contribute to its lower propensity for resistance evolution compared to some conventional antibiotics. wikipedia.org

Future Research Trajectories and Academic Impact of Coe Pnh2

Deeper Inquiry into the Molecular Determinants of Mycomembrane Interaction and Disruption

A deeper academic inquiry into the molecular determinants governing the interaction of COE-PNH2 with the mycomembrane and its subsequent disruption is essential. The mycomembrane, a lipid-rich outer layer unique to mycobacteria, plays a significant role in their intrinsic resistance to many antibiotics due to its low permeability. labonline.com.auoup.comnih.govfrontiersin.org this compound is known to affect the physical and functional integrity of the bacterial envelope, including disrupting the mycomembrane. nih.govntu.edu.sgresearchgate.netmedchemexpress.com Research should aim to elucidate the precise molecular interactions between this compound and the various lipid components of the mycomembrane. This could involve advanced imaging techniques, such as transmission electron microscopy which has already shown disrupted mycomembranes upon this compound treatment, and biophysical studies to understand the mechanisms of membrane insertion and perturbation. ntu.edu.sg Investigating the formation of intracellular vesicles observed in Mab treated with this compound could also provide insights into the compound's mechanism of action. the-microbiologist.comlabonline.com.au Understanding these molecular details can inform the design of even more effective membrane-targeting agents.

Exploitation of this compound's Mechanism for Broader Antimicrobial Applications Beyond Mycobacteria

The unique membrane-disrupting mechanism of this compound suggests potential for broader antimicrobial applications beyond mycobacteria. COEs, as a class, can be engineered to fight a broad spectrum of infections. sciencedaily.comlabonline.com.au Academic research could explore the efficacy of this compound or its analogs against other challenging bacterial pathogens, particularly those with complex cell envelopes or those known for developing resistance through efflux pumps or reduced permeability. oup.comnih.govnih.gov Given that this compound targets the physical integrity of the bacterial envelope rather than specific enzymes, it may have a lower likelihood of encountering pre-existing resistance mechanisms or inducing rapid resistance development in other bacterial species. nus.edu.sg Studies could investigate its activity against Gram-positive and Gram-negative bacteria, as well as other atypical pathogens.

Development of Novel Delivery Systems and Formulation Strategies within Academic Frameworks

The development of novel delivery systems and formulation strategies for this compound is a critical area for academic research to enhance its therapeutic potential. While this compound has shown promising in vivo efficacy in preclinical models, optimizing its delivery to the site of infection, particularly in the context of lung infections targeted by this compound, is important. nih.govntu.edu.sgresearchgate.netmedchemexpress.com Academic investigations could explore various approaches, such as nanoparticle formulations, liposomal encapsulation, or other drug delivery systems that can improve the compound's solubility, stability, and targeted delivery to infected tissues or intracellular environments where mycobacteria can persist. nus.edu.sgmdpi-res.com Research into formulations suitable for different routes of administration, such as inhalation for lung infections, would also be valuable.

Contribution to the Fundamental Understanding of Mycobacterial Pathophysiology and Drug Resistance Mechanisms

Research on this compound significantly contributes to the fundamental understanding of mycobacterial pathophysiology and drug resistance mechanisms. By studying how this compound interacts with and disrupts the mycomembrane and affects bioenergetic pathways, researchers gain deeper insights into the essential functions and vulnerabilities of mycobacteria. nih.govntu.edu.sg The low frequency of resistance observed with this compound provides a valuable model for studying mechanisms that circumvent resistance development, which is a major challenge with many existing antibiotics. sciencedaily.comlabonline.com.aunih.govresearchgate.netstraitstimes.com Investigating the bacterial response to membrane disruption and the potential emergence of resistance mechanisms, even at a low frequency, can shed light on novel resistance pathways in mycobacteria. This fundamental knowledge can inform the development of future antimicrobial agents with improved strategies to combat drug resistance. nih.govfrontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.